Structural Differentiation: Unique Peroxide-Bridged Dimethylfuranone Moiety Absent in Other Pyrrolizidine Alkaloid N-Oxides
Latifoline N-oxide contains a peroxide bridge (-O-O-) connecting the C-9 position of the retronecine-derived pyrrolizidine core to a 3,5-dimethyl-2-oxo-3H-furan-4-carbonyl moiety [1]. This structural feature is absent in all commonly encountered pyrrolizidine alkaloid N-oxide reference standards, including senecionine N-oxide, retrorsine N-oxide, riddelliine N-oxide, and jacobine N-oxide, which instead bear conventional ester-linked necic acids without peroxide functionality [2]. The peroxide bridge was confirmed by HRMS and NMR in the original isolation study and is responsible for the compound's distinct molecular formula (C₂₀H₂₇NO₈, exact mass 409.1737 Da) compared to the oxygen-lacking parent latifoline (C₂₀H₂₇NO₇, exact mass 393.1788 Da) [1][3].
| Evidence Dimension | Presence of peroxide bridge (-O-O-) in necic acid attachment |
|---|---|
| Target Compound Data | Peroxide bridge present; SMILES contains OOC(=O) linkage; molecular formula C₂₀H₂₇NO₈ with 8 oxygen atoms |
| Comparator Or Baseline | Senecionine N-oxide: no peroxide bridge, standard ester linkage, C₁₈H₂₅NO₆. Riddelliine N-oxide: macrocyclic diester, no peroxide, C₁₈H₂₃NO₇. Latifoline (parent): no N-oxide, no peroxide bridge, C₂₀H₂₇NO₇. |
| Quantified Difference | Unique peroxide bridge results in 1 additional oxygen atom vs. latifoline and fundamentally different connectivity vs. all macrocyclic and open-chain PA N-oxide standards. Exact mass difference vs. latifoline: Δm = +15.9949 Da (one oxygen). |
| Conditions | Structural characterization by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography as reported in J. Nat. Prod. 1985. |
Why This Matters
The peroxide bridge introduces unique redox reactivity and thermal lability that directly impact sample handling, storage conditions, and analytical method development, making latifoline N-oxide a non-substitutable reference compound for peroxide-containing natural product research.
- [1] Hagglund, K.M.; L'Empereur, K.M.; Roby, M.R.; Stermitz, F.R. Latifoline and Latifoline-N-Oxide from Hackelia floribunda, the Western False Forget-Me-Not. J. Nat. Prod. 1985, 48 (4), 638–639. View Source
- [2] Smith, L.W.; Culvenor, C.C.J. Plant Sources of Hepatotoxic Pyrrolizidine Alkaloids. J. Nat. Prod. 1981, 44 (2), 129–152. View Source
- [3] PlantaEDB. Latifoline N-oxide Compound Page. Exact Mass 409.17366682 Da; Molecular Formula C₂₀H₂₇NO₈. https://plantaedb.com/compounds/latifoline-n-oxide (accessed April 2026). View Source
